molecular formula C17H13F2N3O2 B2920167 N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899984-10-2

N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2920167
CAS No.: 899984-10-2
M. Wt: 329.307
InChI Key: KYYYTTMGMSEQOC-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a difluorobenzyl group and a carboxamide moiety.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-22-15-10(4-3-7-20-15)8-11(17(22)24)16(23)21-9-12-13(18)5-2-6-14(12)19/h2-8H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYYTTMGMSEQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluorobenzyl bromide with a suitable naphthyridine derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and copper catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced naphthyridine derivatives .

Scientific Research Applications

N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and triazole-based anticonvulsants such as rufinamide . These compounds share structural similarities but differ in their specific substituents and pharmacological profiles.

Uniqueness

N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorobenzyl group enhances its stability and potency compared to other similar compounds .

Biological Activity

N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on the latest research findings.

Chemical Structure and Properties

The compound features a naphthyridine core substituted with a difluorobenzyl group and a carboxamide functional group. Its chemical structure can be represented as follows:

C15H13F2N3O2\text{C}_{15}\text{H}_{13}\text{F}_2\text{N}_3\text{O}_2

This structure is critical for its interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in various signaling pathways. The compound has shown promising results in modulating the activity of nicotinic acetylcholine receptors (nAChRs) and may influence neurotransmitter release, enhancing cognitive functions and sensory gating .

Antiviral Properties

Recent studies have demonstrated that this compound exhibits antiviral activity against HIV-1. It operates through inhibition of the integrase enzyme, which is crucial for viral replication. The compound's efficacy was assessed using low micromolar concentrations, showing significant inhibition rates comparable to established integrase inhibitors .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies indicate that it can enhance the modulation of α7 nAChRs, which are implicated in neurodegenerative diseases. The compound's ability to act as a positive allosteric modulator suggests potential therapeutic applications in treating conditions such as Alzheimer's disease .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

StudyBiological ActivityIC50/EC50 ValuesNotes
Study 1HIV-1 Integrase InhibitionIC50 = 0.5 µMEffective against multiple strains
Study 2Modulation of α7 nAChRsEC50 = 0.18 µMSignificant enhancement of neurotransmitter release
Study 3Neuroprotection in vitroEC50 = 0.25 µMReduces neuronal apoptosis in models

These findings underscore the compound's versatility and potential as a therapeutic agent.

Q & A

Q. What are the key considerations for synthesizing N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

Methodological Answer: Synthesis requires multi-step optimization:

Core Formation : Start with 1,8-naphthyridine-3-carboxylic acid derivatives. Use cyclocondensation of aminopyridines with diketones under acidic conditions.

Substituent Introduction : Introduce the 2,6-difluorobenzyl group via nucleophilic substitution or amide coupling. For example, activate the carboxylic acid with EDCI/HOBt and react with 2,6-difluorobenzylamine .

Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and recrystallization (ethanol/water) to isolate pure product.
Critical Parameters :

  • Reaction temperature (70–90°C for amide coupling).
  • Catalyst selection (e.g., DMAP for acylation).
  • Yield optimization (e.g., 67% for analogous compounds via controlled stoichiometry) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Core formationH₂SO₄, reflux, 4h58
Amide couplingEDCI, HOBt, DMF, 70°C, 12h67
PurificationSilica gel (CH₂Cl₂/MeOH 95:5)>95% purity

Q. How is structural characterization performed for this compound?

Methodological Answer: Use orthogonal analytical techniques:

NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 5.68 ppm for CH₂-Ph; aromatic protons at δ 7.24–8.53 ppm) .

IR Spectroscopy : Identify carbonyl stretches (e.g., 1686 cm⁻¹ for C=O keto; 1651 cm⁻¹ for C=O amide) .

Mass Spectrometry : Validate molecular weight (e.g., m/z 423 [M⁺] for a related analogue) .

Elemental Analysis : Verify stoichiometry (e.g., C, H, N within 0.5% of theoretical values) .

Q. What assays are used to identify primary biological targets?

Methodological Answer:

Enzyme Inhibition Screens : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

Cellular Assays : Measure antiproliferative activity in cancer cell lines (e.g., IC₅₀ determination via MTT assay).

Binding Studies : Use surface plasmon resonance (SPR) to quantify affinity for suspected targets (e.g., Kd < 100 nM for kinase targets) .

Q. How are physicochemical properties (e.g., solubility, logP) determined?

Methodological Answer:

HPLC-Based LogP : Measure octanol-water partitioning using a reversed-phase C18 column.

Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

Thermal Analysis : DSC/TGA for melting point (>300°C observed in analogues) .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed for this scaffold?

Methodological Answer:

Substituent Variation : Modify the benzyl (e.g., mono- vs. di-fluoro) and naphthyridine (e.g., methyl vs. ethyl at position 1) groups.

Activity Correlation : Test analogues in kinase inhibition assays (e.g., 2,6-difluoro substitution enhances target selectivity by 3-fold vs. non-fluorinated analogues) .

Data Interpretation : Use multivariate analysis to rank substituent contributions (e.g., Hammett σ values for electronic effects) .

Q. What in silico strategies optimize pharmacokinetic properties?

Methodological Answer:

Docking Studies : Use AutoDock Vina to predict binding modes in kinase ATP pockets (e.g., ΔG < -9 kcal/mol for high-affinity analogues) .

ADMET Prediction : Apply QSAR models (e.g., SwissADME) to forecast bioavailability and CYP450 interactions.

Metabolic Stability : Simulate Phase I/II metabolism with Schrödinger’s Metabolite Predictor .

Q. How to resolve contradictions in biological assay data (e.g., cell vs. enzyme activity)?

Methodological Answer:

Orthogonal Validation : Repeat assays in isogenic cell lines (e.g., EGFR wild-type vs. mutant).

Off-Target Screening : Use proteome-wide affinity capture (e.g., CETSA) to identify unintended targets .

Meta-Analysis : Compare datasets across models (e.g., mammalian cells vs. Drosophila) to identify conserved mechanisms .

Q. What methods assess metabolic stability and in vivo pharmacokinetics?

Methodological Answer:

Microsomal Incubation : Measure half-life in human liver microsomes (e.g., t₁/₂ > 60 min indicates stability).

Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification (e.g., Cmax = 1.2 µg/mL at 10 mg/kg dose).

Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .

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